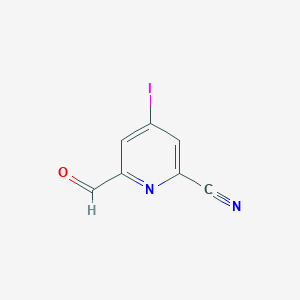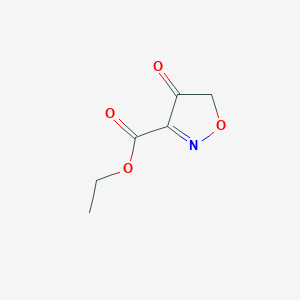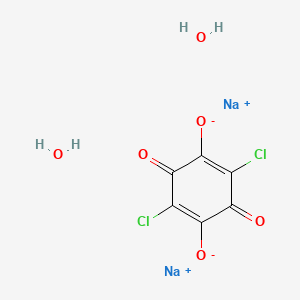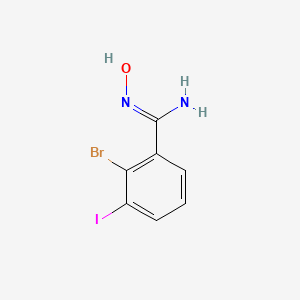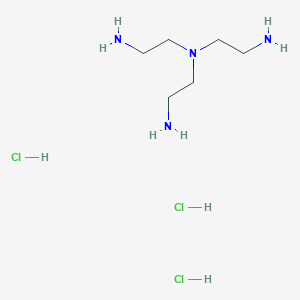![molecular formula C7H5N3O3 B12963374 Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a heterocyclic compound that consists of a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido[3,4-d]pyrimidine ring system .
Applications De Recherche Scientifique
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[4,3-d]pyrimidine: Used in the synthesis of tetrahydropteroic acid derivatives.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its potential biological activities.
Uniqueness
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and applications that may not be possible with other similar compounds .
Propriétés
Formule moléculaire |
C7H5N3O3 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
1,7-dihydropyrido[3,4-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C7H5N3O3/c11-5-1-3-4(2-8-5)9-7(13)10-6(3)12/h1-2H,(H,8,11)(H2,9,10,12,13) |
Clé InChI |
QFAVIKPBJRGURH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CNC1=O)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


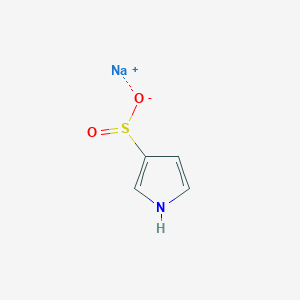
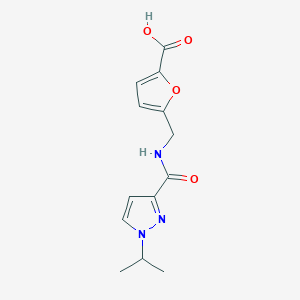
![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
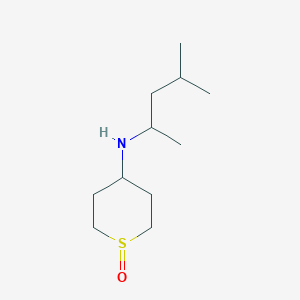

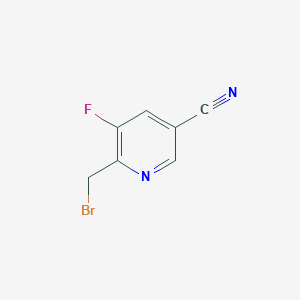
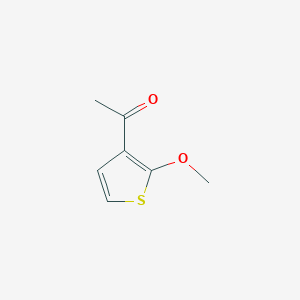
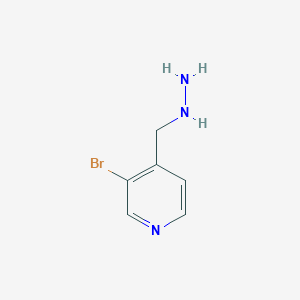
![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)
